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Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

Cat. No.: B180726

Abstract

Methyl 9-Formylnonanoate, also known as Methyl Azelaaldehydate, is a bifunctional molecule
of significant interest in the synthesis of high-value specialty chemicals. Derived predominantly
from the ozonolysis of methyl oleate—a major constituent of renewable vegetable oils—this
C10 aldehydo-ester serves as a versatile platform chemical.[1] Its two distinct functional
groups, a terminal aldehyde and a methyl ester, provide orthogonal reactivity, enabling its use
as a precursor to a wide array of products including dicarboxylic acids for polymers, complex
molecules for the fragrance industry, and various pharmaceutical intermediates.[2] This guide
provides an in-depth exploration of the synthesis of Methyl 9-Formylnonanoate and detailed
protocols for its subsequent conversion into key specialty chemicals, offering researchers and
process chemists a practical framework for its application.

Foundational Chemistry of Methyl 9-
Formylnonanoate

Methyl 9-Formylnonanoate is a colorless to light yellow liquid at room temperature. Its utility
stems from the presence of both an electrophilic aldehyde carbon and an ester group, which
can be selectively targeted under different reaction conditions. The aldehyde is amenable to
oxidation, reduction, and carbon-carbon bond-forming reactions, while the ester can be
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hydrolyzed or undergo transesterification. This dual functionality makes it an essential building
block for creating linear, bifunctional molecules.[2]

Table 1: Physicochemical Properties of Methyl 9-Formylnonanoate

Property Value Reference(s)
CAS Number 14811-73-5 [3]
Molecular Formula C11H2003
Molecular Weight 200.28 g/mol

9-Formylnonanoic Acid Methyl
Synonyms

Ester, Methyl Azelaaldehydate

Colorless to Light yellow clear
Appearance o

liquid
Purity (Typical) >95.0% (GC)

Synthesis Protocol: Methyl 9-Formylnonanoate via
Ozonolysis

The most prevalent and industrially scalable method for producing Methyl 9-Formylnonanoate
Is the ozonolysis of methyl oleate.[1][4] This reaction involves the oxidative cleavage of the
C=C double bond in methyl oleate by ozone, forming an unstable primary ozonide which
rearranges into a more stable secondary ozonide (1,2,4-trioxolane). A subsequent reductive
work-up cleaves the ozonide to yield the desired aldehyde without over-oxidation to the
carboxylic acid.

Experimental Protocol: Ozonolysis of Methyl Oleate

Materials:
¢ Methyl oleate (>98%)

e Methanol (CHsOH), anhydrous
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o Dichloromethane (CH2Cl2), anhydrous

e Ozone (Os3), from an ozone generator

o Dimethyl sulfide (DMS) or Sodium borohydride (NaBHa4)
o Saturated sodium bicarbonate (NaHCOs) solution
 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

« Silica gel for column chromatography

o Hexane and Ethyl acetate (for chromatography)
Equipment:

Three-neck round-bottom flask

Gas dispersion tube (sparger)

Low-temperature bath (e.g., dry ice/acetone)

Magnetic stirrer

Separatory funnel

Rotary evaporator
Procedure:

e Reaction Setup: In a 500 mL three-neck round-bottom flask, dissolve methyl oleate (0.1 mol)
in a 1:1 mixture of anhydrous methanol and dichloromethane (200 mL total). Equip the flask
with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a gas
outlet bubbler.

e Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Begin stirring
and bubble ozone gas through the solution.[5] The progress of the reaction can be monitored
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by Thin-Layer Chromatography (TLC) or by the appearance of a persistent blue color in the
solution, which indicates an excess of dissolved ozone.

e Ozone Purge: Once the reaction is complete (typically 2-3 hours, starting material consumed
as per TLC), stop the ozone flow. Purge the solution with nitrogen or oxygen gas for 15-20
minutes to remove all residual ozone. This step is critical for safety, as residual ozone can
react violently with the reducing agent.

e Reductive Work-up: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide
(DMS, 1.5 equivalents) dropwise to the reaction mixture.

o Scientist's Note:DMS is an effective reducing agent for ozonides, producing the desired
aldehyde and dimethyl sulfoxide (DMSQO) as a water-soluble byproduct. Alternatively,
sodium borohydride (NaBHa4) can be used, but must be added carefully in small portions to
control the exothermic reaction and hydrogen gas evolution.[4][6]

e Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir
overnight. The reaction is complete when a test with starch-iodide paper indicates the
absence of peroxides.

o Extraction and Wash: Concentrate the mixture under reduced pressure using a rotary
evaporator to remove the bulk of the solvent. Dilute the residue with 200 mL of ethyl acetate
and transfer to a separatory funnel. Wash the organic layer sequentially with saturated
NaHCOs solution (2 x 100 mL) and brine (1 x 100 mL).

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate in vacuo to yield the crude Methyl 9-Formylnonanoate.

« Purification: Purify the crude product by flash column chromatography on silica gel, using a
hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure product.

Visualization of Synthesis Workflow
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Caption: Workflow for the synthesis of Methyl 9-Formylnonanoate.
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Application in Specialty Chemical Synthesis
Synthesis of Azelaic Acid

Azelaic acid (Nonanedioic acid) is a highly valuable dicarboxylic acid used in the production of
polymers (e.g., polyamide-6,9), plasticizers, lubricants, and as an active ingredient in
pharmaceuticals for treating skin conditions.[7][8] Methyl 9-Formylnonanoate is an immediate
precursor to azelaic acid via a two-step process: oxidation of the aldehyde to a carboxylic acid,
followed by hydrolysis of the methyl ester.

Materials:

e Methyl 9-Formylnonanoate

e Acetone

e Jones Reagent (CrOs in H2SOa4) or Potassium permanganate (KMnOa)
 Isopropanol (for quenching)

e Sodium hydroxide (NaOH), 10% aqueous solution

e Hydrochloric acid (HCI), concentrated

 Diethyl ether

Procedure:

o Oxidation to Monomethyl Azelate:

o Dissolve Methyl 9-Formylnonanoate (0.05 mol) in 150 mL of acetone in a flask and cool
to 0 °C in an ice bath.

o Slowly add Jones Reagent dropwise with vigorous stirring, maintaining the temperature
below 10 °C. The reaction is exothermic and the color will change from orange to a murky
green.

o Monitor the reaction by TLC. Once the starting aldehyde is consumed, quench the excess
oxidant by adding isopropanol dropwise until the green color persists.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://asianpubs.org/index.php/ajchem/article/download/25_12_143/7611
https://pmc.ncbi.nlm.nih.gov/articles/PMC8659112/
https://www.benchchem.com/product/b180726?utm_src=pdf-body
https://www.benchchem.com/product/b180726?utm_src=pdf-body
https://www.benchchem.com/product/b180726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Scientist's Note:Jones oxidation is highly efficient but uses chromium, which requires
careful waste disposal. A greener alternative is using potassium permanganate (KMnOa) in
a buffered agueous solution, though this can sometimes lead to C-C bond cleavage if not
controlled carefully.[9]

o Filter the mixture to remove chromium salts and concentrate the filtrate. Extract the
residue with diethyl ether, wash with brine, dry over MgSOa4, and concentrate to yield
crude Monomethyl Azelate.

o Hydrolysis to Azelaic Acid:
o To the crude Monomethyl Azelate, add 150 mL of 10% aqueous NaOH solution.

o Heat the mixture to reflux (approx. 100 °C) for 2-4 hours with stirring. The reaction can be
monitored by the disappearance of the ester spot on TLC.

o Cool the reaction mixture to room temperature and then further in an ice bath.

o Slowly and carefully acidify the solution with concentrated HCI until the pH is ~2. A white
precipitate of azelaic acid will form.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum
to yield pure Azelaic Acid. Further purification can be achieved by recrystallization from hot
water.[9]

1. NaOH, Reflux
2. HCl Alkaline

Hydrolysis

Jones Reagent
or KMnO4

Monomethyl
Azelate

Methyl
9-Formylnonanoate

Oxidation Azelaic Acid

Click to download full resolution via product page

Caption: Reaction pathway from Methyl 9-Formylnonanoate to Azelaic Acid.

Synthesis of Fragrance Intermediates

The aldehyde group in Methyl 9-Formylnonanoate is a powerful handle for constructing larger
molecules used in the fragrance and flavor industries.[2] Carbon-carbon bond-forming
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reactions, such as the Wittig reaction, allow for the extension of the carbon chain and the
introduction of new functional groups, leading to compounds with desirable olfactory properties.

This protocol describes a model reaction to form Methyl (E)-undec-9-enoate, a precursor for
various macrocyclic lactones and other fragrance compounds.

Materials:

Methyl 9-Formylnonanoate

Methyltriphenylphosphonium bromide

Potassium tert-butoxide (KOtBu)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4ClI) solution
Procedure:

» Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend
methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the
suspension to 0 °C.

e Add potassium tert-butoxide (1.1 equivalents) portion-wise. The mixture will turn a
characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide.
Stir at 0 °C for 30 minutes.

o Wittig Reaction: While maintaining the temperature at O °C, add a solution of Methyl 9-
Formylnonanoate (1 equivalent) in anhydrous THF dropwise to the ylide solution.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 4-6 hours, or until TLC indicates the consumption of the starting aldehyde.

e Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated
aqueous NHa4Cl solution.
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o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100
mL). The byproduct, triphenylphosphine oxide, is partially soluble in both phases but can be
largely removed during chromatography.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous NazSOa, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel to yield the target olefin, Methyl (E)-undec-9-enoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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